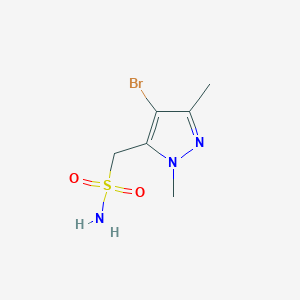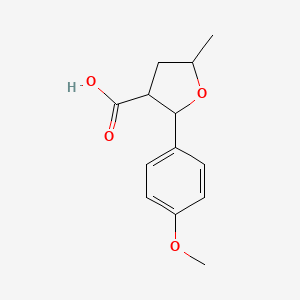![molecular formula C14H19ClO2 B13223164 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane](/img/structure/B13223164.png)
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane is an organic compound with the molecular formula C14H19ClO2 It is characterized by the presence of a benzyloxy group and a chloromethyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method involves the use of benzyl alcohol and formaldehyde in the presence of hydrochloric acid to form the benzyloxy group, followed by chloromethylation using thionyl chloride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or reagent in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane involves its interaction with molecular targets through its reactive functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzyl chloride: Similar structure but lacks the oxane ring.
Benzyl chloromethyl ether: Contains a chloromethyl group attached to a benzyl ether.
Chloromethyl oxirane: Contains a chloromethyl group attached to an oxirane ring.
Uniqueness
3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane is unique due to the presence of both benzyloxy and chloromethyl groups attached to an oxane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C14H19ClO2 |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C14H19ClO2/c15-10-14(7-4-8-16-11-14)12-17-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Clé InChI |
XESDGVFEINLCLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(COCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
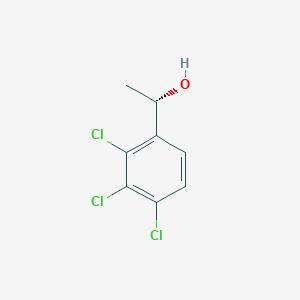
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
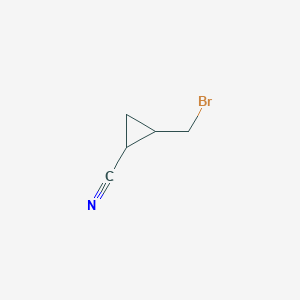
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
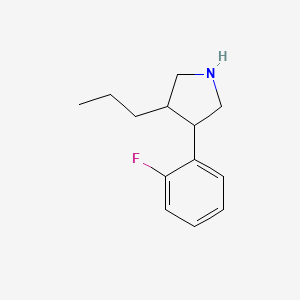
![(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
